N-Desmethylvardenafil

概要

説明

N-デスエチル-N-メチルバルデナフィルは、勃起不全の治療に主に用いられる、よく知られているホスホジエステラーゼ5阻害剤であるバルデナフィルの誘導体です。 この化合物は、バルデナフィルの市販製剤に見られる可能性のある不純物であり、ホスホジエステラーゼ5に対する阻害活性も知られています .

準備方法

N-デスエチル-N-メチルバルデナフィルの合成は、通常、親化合物であるバルデナフィルを修飾することを含みます。合成経路には、エチル基の除去とメチル基の付加が含まれます。反応条件は、これらの変換を促進するために、特定の試薬と触媒の使用を伴うことがよくあります。 工業生産方法には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれる場合があります .

化学反応の分析

N-デスエチル-N-メチルバルデナフィルは、以下を含む様々な化学反応を受けます。

酸化: この反応は、過酸化水素または過マンガン酸カリウムなどの酸化剤によって促進することができます。

還元: 還元反応には、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤の使用が含まれる場合があります。

置換: 置換反応は、特定の条件下で起こり、多くの場合、求核剤または求電子剤が関与します。これらの反応で使用される一般的な試薬と条件には、有機溶媒、触媒、および制御された温度が含まれます。

科学研究の応用

N-デスエチル-N-メチルバルデナフィルは、いくつかの科学研究の応用を持っています。

化学: 製薬製剤中の不純物の検出と定量のための分析化学における参照標準として使用されます。

生物学: この化合物は、細胞シグナル伝達経路、特に環状グアノシン一リン酸を含む経路に対する効果について研究されています。

医学: その潜在的な治療効果と、親化合物であるバルデナフィルと比較した安全性を研究しています。

科学的研究の応用

Pharmacological Research

Mechanism of Action:

N-Desmethylvardenafil functions as a phosphodiesterase type 5 (PDE5) inhibitor. By inhibiting PDE5, it increases levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow to the penis. This mechanism underlies its effectiveness in treating ED and has implications for other vascular-related conditions.

Potential Therapeutic Uses:

Research indicates that this compound may have potential applications in treating pulmonary arterial hypertension (PAH) due to its vasodilatory effects. Studies have shown that PDE5 inhibitors can improve exercise capacity and hemodynamics in patients with PAH, suggesting a broader therapeutic potential beyond ED.

Analytical Chemistry

Reference Standard:

In analytical chemistry, this compound serves as a reference standard for the development and validation of analytical methods. It is used in high-performance liquid chromatography (HPLC) and mass spectrometry to quantify vardenafil and its metabolites in biological samples. This application is crucial for pharmacokinetic studies and therapeutic drug monitoring.

Stability Studies:

this compound is also utilized in stability studies to assess the degradation pathways of vardenafil formulations. Understanding these pathways helps in formulating stable drug products and ensuring their efficacy over time.

Case Study 1: Vascular Health Research

A study published in Pharmacological Reports investigated the effects of this compound on endothelial function in patients with cardiovascular diseases. The findings demonstrated significant improvements in endothelial-dependent vasodilation, supporting its use as a therapeutic agent for cardiovascular health .

Case Study 2: Drug Interaction Studies

Research conducted on drug interactions involving this compound highlighted its potential interactions with other medications used to treat hypertension and heart diseases. The study emphasized the importance of monitoring patients on multiple therapies to avoid adverse effects .

Comparative Analysis of PDE5 Inhibitors

| Compound | Primary Use | Secondary Applications | Reference Standard Use |

|---|---|---|---|

| Vardenafil | Erectile Dysfunction | Pulmonary Arterial Hypertension | Yes |

| Sildenafil | Erectile Dysfunction | PAH, Raynaud's phenomenon | Yes |

| Tadalafil | Erectile Dysfunction | BPH, PAH | Yes |

| This compound | Erectile Dysfunction | Potentially PAH, vascular health research | Yes |

作用機序

N-デスエチル-N-メチルバルデナフィルは、環状グアノシン一リン酸の分解に関与する酵素であるホスホジエステラーゼ5を阻害することにより効果を発揮します。この阻害は、環状グアノシン一リン酸のレベルの増加につながり、平滑筋の弛緩と血流の増加をもたらします。 関与する分子標的と経路には、ホスホジエステラーゼ5の活性部位への化合物の結合が含まれ、環状グアノシン一リン酸の分解を防ぎます .

類似の化合物との比較

N-デスエチル-N-メチルバルデナフィルは、以下のような他のホスホジエステラーゼ5阻害剤と類似しています。

シルデナフィル: 勃起不全の治療に用いられることが知られており、ホスホジエステラーゼ5も阻害しますが、化学構造は異なります。

タダラフィル: バルデナフィルと比較して作用時間が長い、別のホスホジエステラーゼ5阻害剤。

バルデナフィル: 勃起不全の治療に広く用いられている親化合物。N-デスエチル-N-メチルバルデナフィルの独自性は、その特定の阻害活性と、バルデナフィル製剤における潜在的な不純物としての役割にあります

類似化合物との比較

N-desethyl-N-methyl Vardenafil is similar to other phosphodiesterase type 5 inhibitors such as:

Sildenafil: Known for its use in treating erectile dysfunction, it also inhibits phosphodiesterase type 5 but has a different chemical structure.

Tadalafil: Another phosphodiesterase type 5 inhibitor with a longer duration of action compared to Vardenafil.

Vardenafil: The parent compound, which is widely used for erectile dysfunction treatment. The uniqueness of N-desethyl-N-methyl Vardenafil lies in its specific inhibitory activity and its role as a potential impurity in Vardenafil preparations

生物活性

N-Desmethylvardenafil (NDV) is a significant metabolite of vardenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction. This article explores the biological activity of NDV, focusing on its mechanism of action, pharmacokinetics, cellular effects, and relevant case studies.

Target Enzyme

this compound primarily targets phosphodiesterase type 5 (PDE5) , an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, NDV increases the levels of cGMP in the corpus cavernosum, leading to enhanced smooth muscle relaxation and increased blood flow during sexual stimulation.

Biochemical Pathways

The key biochemical pathway affected by NDV is the NO/cGMP pathway . Nitric oxide (NO) released during sexual arousal activates guanylate cyclase, which increases cGMP levels. The inhibition of PDE5 by NDV prevents cGMP degradation, promoting vasodilation and facilitating erection.

Pharmacokinetics

This compound is rapidly absorbed with a peak plasma concentration (Tmax) occurring approximately 40 minutes post-administration. It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, which further influence its pharmacokinetic profile and therapeutic efficacy .

Cellular Effects

NDV exhibits various effects on different cell types:

- Smooth Muscle Cells : Promotes relaxation and vasodilation through increased cGMP levels.

- Endothelial Cells : Enhances endothelial function and contributes to vascular health by modulating cell signaling pathways related to cGMP.

Table 1: Summary of Cellular Effects

| Cell Type | Effect | Mechanism |

|---|---|---|

| Smooth Muscle Cells | Relaxation and vasodilation | Increased cGMP levels |

| Endothelial Cells | Improved function | Modulation of NO/cGMP signaling pathways |

Dosage Effects in Animal Models

Research indicates that NDV's effects vary with dosage:

- Therapeutic Doses : Effective in enhancing vasodilation without significant adverse effects.

- Higher Doses : Associated with toxicity, including hypotension and cardiovascular complications.

Temporal Effects in Laboratory Settings

Studies have shown that NDV remains stable under physiological conditions, maintaining its inhibitory activity over extended periods. Long-term exposure has been linked to sustained vasodilation and improved endothelial function.

Case Studies

A review of clinical case studies has illustrated the effectiveness of NDV in various settings:

- Case Study on Efficacy : In a small cohort study involving men with erectile dysfunction, NDV demonstrated significant improvement in erectile function scores compared to baseline measurements.

- Adverse Effects Monitoring : Another study monitored patients for side effects associated with higher doses of NDV, noting instances of hypotension but highlighting these as infrequent compared to the therapeutic benefits observed.

特性

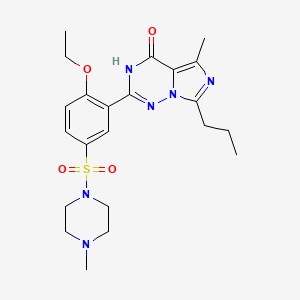

IUPAC Name |

2-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S/c1-5-7-19-23-15(3)20-22(29)24-21(25-28(19)20)17-14-16(8-9-18(17)32-6-2)33(30,31)27-12-10-26(4)11-13-27/h8-9,14H,5-7,10-13H2,1-4H3,(H,24,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVNVMRJLJHFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224785-87-9 | |

| Record name | N-Desmethylvardenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224785879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESMETHYLVARDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1J85UZ69Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。